molecular formula C21H17N5O3S B13377336 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide

Cat. No.: B13377336
M. Wt: 419.5 g/mol
InChI Key: GDMIIOPOBAYADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)-N’-phenylurea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a pyrimidinyl ring, and a phenylurea moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C21H17N5O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C21H17N5O3S/c1-13-7-9-14(10-8-13)18-16(11-22)19(28)26-21(25-18)30-12-17(27)24-20(29)23-15-5-3-2-4-6-15/h2-10H,12H2,1H3,(H,25,26,28)(H2,23,24,27,29)

InChI Key

GDMIIOPOBAYADV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC(=O)NC3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)-N’-phenylurea typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions . The reaction can be carried out without solvents at room temperature or with solvents like dimethylformamide containing catalysts such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)-N’-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and pyrimidinyl-based molecules . These compounds share structural similarities but may differ in their functional groups and reactivity.

Uniqueness

N-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)-N’-phenylurea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.